(R)-Octahydro-pyrido[1,2-a]pyrazin-6-one
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Overview
Description
®-Octahydro-pyrido[1,2-a]pyrazin-6-one is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of ®-Octahydro-pyrido[1,2-a]pyrazin-6-one includes a pyrrole ring fused with a pyrazine ring, forming a bicyclic system that is crucial for its biological activity .
Preparation Methods
The synthesis of ®-Octahydro-pyrido[1,2-a]pyrazin-6-one can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization . This method typically involves the following steps:
- Cross-coupling of the pyrrole ring with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
- Addition of propargylamine to the obtained acetylenes to form N-propargylenaminones.
- Intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the final product .
Chemical Reactions Analysis
®-Octahydro-pyrido[1,2-a]pyrazin-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4) . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-Octahydro-pyrido[1,2-a]pyrazin-6-one can lead to the formation of corresponding ketones or carboxylic acids .
Scientific Research Applications
®-Octahydro-pyrido[1,2-a]pyrazin-6-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . These properties make it a valuable scaffold for drug discovery and development . Additionally, ®-Octahydro-pyrido[1,2-a]pyrazin-6-one is used in the development of new materials with specific properties for industrial applications .
Mechanism of Action
The mechanism of action of ®-Octahydro-pyrido[1,2-a]pyrazin-6-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific biological activity being studied. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its antitumor activity could be related to the inhibition of kinase enzymes .
Comparison with Similar Compounds
®-Octahydro-pyrido[1,2-a]pyrazin-6-one can be compared with other similar compounds, such as pyrrolopyrazine derivatives . These compounds share a similar bicyclic structure but may differ in their substituents and specific biological activities . For example, 5H-pyrrolo[2,3-b]pyrazine derivatives exhibit more activity on kinase inhibition compared to pyrrolo[1,2-a]pyrazine derivatives . Other similar compounds include pyrazine derivatives, which also possess diverse biological activities and are used in various applications .
Properties
IUPAC Name |
(9aR)-1,2,3,4,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-8-3-1-2-7-6-9-4-5-10(7)8/h7,9H,1-6H2/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXFQWJYMRTINR-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCN2C(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CNCCN2C(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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